3-(Aminomethyl)isothiazolidine 1,1-dioxide
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H10N2O2S |
|---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
(1,1-dioxo-1,2-thiazolidin-3-yl)methanamine |
InChI |
InChI=1S/C4H10N2O2S/c5-3-4-1-2-9(7,8)6-4/h4,6H,1-3,5H2 |
InChI Key |
URADXIHNPYWEOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)NC1CN |
Origin of Product |
United States |
Synthetic Methodologies for 3 Aminomethyl Isothiazolidine 1,1 Dioxide and Its Derivatives
Strategies for the Synthesis of 3-(Iodomethyl)isothiazolidine 1,1-Dioxides
A pivotal intermediate in the synthesis of 3-(aminomethyl)isothiazolidine 1,1-dioxide is the corresponding 3-(iodomethyl) derivative. The introduction of the iodine atom provides a reactive handle for subsequent nucleophilic substitution to install the desired amino functionality. The most prominent method for the formation of this key intermediate is through the intramolecular iodocyclization of alkenylsulfonamides.
Intramolecular Iodocyclization of Alkenylsulfonamides
The intramolecular cyclization of N-alkenylsulfonamides promoted by an iodine source is an effective method for constructing the isothiazolidine (B1259544) 1,1-dioxide core with a concurrent introduction of an iodomethyl group at the 3-position. This reaction proceeds via an electrophilic addition of iodine to the double bond, followed by the intramolecular attack of the sulfonamide nitrogen.
The successful iodocyclization of alkenylsulfonamides is contingent on the appropriate choice of reagents and reaction conditions. Molecular iodine (I₂) is commonly employed as the electrophilic iodine source. The reaction is often carried out in the presence of a base, such as potassium carbonate (K₂CO₃), to facilitate the deprotonation of the sulfonamide nitrogen, thereby increasing its nucleophilicity.
A study on the related iodocyclization of N-tosyl-2-allylanilines demonstrated that the reaction proceeds efficiently in water at a temperature of 50°C, yielding the corresponding 2-iodomethyl-N-tosylindolines in high yields. While this substrate is an aromatic analogue, the conditions provide a valuable starting point for the cyclization of simpler alkenylsulfonamides. The use of a mild base like potassium carbonate is crucial to neutralize the HI formed during the reaction and to promote the cyclization process.
Table 1: Representative Conditions for Iodocyclization
| Reagent/Condition | Role/Parameter | Typical Value/Substance |
| Iodine (I₂) | Electrophile | 1.1 - 2.0 equivalents |
| Base | Neutralizing agent | Potassium Carbonate (K₂CO₃) |
| Solvent | Reaction Medium | Water, Acetonitrile, or Dichloromethane |
| Temperature | Reaction Rate | Room Temperature to 50°C |
The scope of the intramolecular iodocyclization is influenced by the substitution pattern on the alkenylsulfonamide precursor. Generally, terminal alkenes (N-allylsulfonamides) are effective substrates for this transformation, leading to the formation of the 5-exo-trig cyclization product, the desired 3-(iodomethyl)isothiazolidine 1,1-dioxide.
Limitations of this method may arise with highly substituted or sterically hindered alkenyl chains, which could impede the approach of the iodine and the subsequent intramolecular attack of the sulfonamide nitrogen. Furthermore, the presence of other functional groups susceptible to reaction with iodine may require protective group strategies.
Conversion of 3-(Iodomethyl)isothiazolidine 1,1-Dioxides to 3-(Aminomethyl)isothiazolidine 1,1-Dioxides
With the 3-(iodomethyl)isothiazolidine 1,1-dioxide in hand, the final step towards the target compound involves the conversion of the iodomethyl group to an aminomethyl group. This is typically achieved through a two-step sequence: nucleophilic substitution with an azide (B81097) source followed by reduction of the resulting azidomethyl derivative.
Nucleophilic Substitution with Sodium Azide
The displacement of the iodide in 3-(iodomethyl)isothiazolidine 1,1-dioxides with an azide anion is a standard Sₙ2 reaction. Sodium azide (NaN₃) is the most commonly used reagent for this transformation. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvates the sodium cation while leaving the azide anion highly nucleophilic.
The reaction generally proceeds under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures (e.g., 50-70°C) to ensure a reasonable reaction rate. The use of an excess of sodium azide can help to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to confirm the consumption of the starting iodide.
Subsequent Reduction of Azidomethyl Derivatives
The final step in the synthesis is the reduction of the 3-(azidomethyl)isothiazolidine 1,1-dioxide to the corresponding primary amine. This transformation can be accomplished using several reliable methods, with catalytic hydrogenation and the Staudinger reaction being two of the most common and mild approaches. organic-chemistry.orgorgoreview.comwikipedia.orgorganicchemistrytutor.com
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). thieme-connect.de The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727) at atmospheric or slightly elevated pressure. Catalytic hydrogenation is generally a clean and efficient method, with the only byproduct being nitrogen gas. thieme-connect.de
Staudinger Reduction: The Staudinger reaction provides a mild alternative to catalytic hydrogenation for the reduction of azides. organic-chemistry.orgwikipedia.orgorganicchemistrytutor.com This two-step process involves the initial reaction of the azide with a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. organic-chemistry.orgwikipedia.org Subsequent hydrolysis of this intermediate, typically by the addition of water, yields the desired primary amine and triphenylphosphine oxide. organic-chemistry.orgwikipedia.org The Staudinger reduction is particularly useful when the substrate contains functional groups that are sensitive to catalytic hydrogenation, such as double or triple bonds. orgoreview.com
Table 2: Common Methods for Azide Reduction
| Method | Reagents | Solvent | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Methanol | Clean reaction, byproduct is N₂. thieme-connect.de |
| Staudinger Reaction | 1. Triphenylphosphine (PPh₃) 2. Water (H₂O) | THF, Diethyl ether | Mild conditions, tolerates sensitive functional groups. organic-chemistry.orgorgoreview.comwikipedia.org |
Synthesis via Intramolecular Carbo-Michael Reaction
A cost-effective and efficient method for the synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates involves an intramolecular carbo-Michael reaction strategy. enamine.netresearchgate.netresearchgate.net This approach utilizes readily available starting materials and proceeds through key intermediates to afford the desired cyclic sultam core. enamine.netresearchgate.netresearchgate.net
The synthesis commences with commercially available α-amino acid ester hydrochlorides as the primary building blocks. enamine.netresearchgate.netresearchgate.net These compounds provide a straightforward entry point to the necessary vinyl sulfonamide precursors. enamine.netresearchgate.netresearchgate.net The process begins with the sulfonylation of the α-amino acid ester hydrochlorides with (2-chloroethyl)sulfonyl chloride. enamine.netresearchgate.net This reaction is typically carried out in a one-pot manner and yields the corresponding alkyl 2-((vinylsulfonyl)amino)carboxylates. enamine.netresearchgate.net The vinyl sulfonamides that possess a secondary sulfonamide (SO₂NH) functionality are then alkylated prior to the cyclization step, using reagents such as methyl iodide (MeI) or methoxymethyl chloride (MOMCl). enamine.netresearchgate.netresearchgate.net
The key ring-closing step is an intramolecular carbo-Michael reaction. enamine.netresearchgate.netresearchgate.net Vinyl sulfonamides derived from N-monosubstituted and cyclic amino acid esters undergo cyclization mediated by a base, such as sodium hydride (NaH), to yield the target alkyl isothiazolidine-1,1-dioxide 3-carboxylates. enamine.netresearchgate.netresearchgate.net For vinyl sulfonamides protected with a MOM group, a subsequent acid-promoted cleavage is necessary to provide the NH-unsubstituted target compounds. enamine.netresearchgate.netresearchgate.net This strategy allows for the synthesis of a variety of 2,3-disubstituted, N-monosubstituted, and bicyclic alkyl isothiazolidine-1,1-dioxide 3-carboxylates. researchgate.net
| Entry | Starting Amino Acid Ester Hydrochloride | Product | Yield (%) |
| 1 | L-Isoleucine methyl ester hydrochloride | Racemic methyl 4-ethyl-2-methyl-5-oxo-1,2-thiazolidine-3-carboxylate 1,1-dioxide | 92 |
| 2 | L-Proline methyl ester hydrochloride | Racemic methyl hexahydropyrrolo[1,2-b]isothiazole-1-carboxylate 3,3-dioxide | 85 |
| 3 | Glycine ethyl ester hydrochloride | Ethyl 2-(methoxymethyl)-1,1-dioxidothiazolidine-3-carboxylate | 65 |
| 4 | Phenylalanine methyl ester hydrochloride | Methyl 4-benzyl-2-(methoxymethyl)-1,1-dioxidothiazolidine-3-carboxylate | 78 |
One-Pot and Multi-Component Synthesis Protocols for Isothiazolidine 1,1-Dioxides
One-pot and multi-component reactions offer an efficient and rapid pathway to generate libraries of complex molecules from simple starting materials. nih.gov These protocols have been successfully applied to the synthesis of diverse isothiazolidine 1,1-dioxide derivatives. nih.gov
A powerful one-pot, multi-component protocol for the synthesis of triazole-containing isothiazolidine 1,1-dioxides involves a combination of a click reaction and an aza-Michael addition. nih.gov This strategy begins with a core dihydroisothiazole (B14293150) 1,1-dioxide scaffold, which is then subjected to a one-pot reaction with a variety of amines and azides. nih.gov The aza-Michael reaction serves as an efficient method for diversification of the α,β-unsaturated functionality within the sultam ring. nih.gov This approach has been utilized to generate a large library of 180 triazole-containing isothiazolidine 1,1-dioxides. nih.gov The general procedure involves heating the dihydroisothiazole 1,1-dioxide scaffold with an amine, an azide, copper(I) iodide (CuI), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in ethanol. nih.gov
Another one-pot, multi-component approach for the synthesis of isothiazolidine 1,1-dioxide libraries is the click/OACC esterification protocol. nih.gov This method involves the aza-Michael addition of amino alcohols to a dihydroisothiazole 1,1-dioxide core, followed by a one-pot click/esterification reaction. nih.gov The esterification is facilitated by a soluble, ring-opening metathesis polymerization (ROMP)-derived coupling reagent, oligomeric alkyl carbodiimide (B86325) (OACC). nih.gov This high-load reagent allows for the efficient coupling of various acids to the hydroxyl group introduced via the aza-Michael reaction. nih.gov A key advantage of using OACC is the facile removal of the urea (B33335) byproduct by simple precipitation and filtration. nih.gov This protocol has been successfully employed to generate a 41-member library of triazole-containing isothiazolidine 1,1-dioxides. nih.gov
| Protocol | Key Reactions | Diversification Points | Library Size Generated |
| Click/Aza-Michael | Click Reaction, Aza-Michael Addition | Amines, Azides | 180 members |
| Click/OACC Esterification | Aza-Michael Addition, Click Reaction, OACC Esterification | Amino Alcohols, Acids, Azides | 41 members |
Gold and Chiral Phosphoric Acid Catalyzed Enantioselective Cascade Reactions
Enantioselective cascade reactions provide an elegant and efficient means to construct complex chiral molecules. A dual catalytic system employing a gold(I) complex and a chiral phosphoric acid has been developed for the highly enantioselective synthesis of complex sulfonamide scaffolds, including polycyclic isothiazolidine-1,1-dioxide moieties. acs.orgnih.gov This cascade process involves an initial 5-exo-dig hydroamination of an alkyne, catalyzed by the gold(I) complex, which is followed by a chiral phosphoric acid-catalyzed N-sulfonyliminium cyclization. acs.orgnih.gov The chiral phosphoric acid is believed to facilitate the enantioselective cyclization through tight ion pairing with the N-sulfonyliminium intermediate. acs.orgnih.gov This methodology allows for the creation of various ring systems with excellent yields and high enantiomeric excesses, reaching up to 93% ee. acs.orgnih.gov
Alkyne Hydroamination in Isothiazolidine 1,1-Dioxide Formation
While direct intramolecular hydroamination of an alkyne-bearing sulfonamide to form an isothiazolidine 1,1-dioxide ring is not extensively documented in readily available literature, the principles of this reaction are well-established for the synthesis of other nitrogen-containing heterocycles. This method, in principle, offers a direct and atom-economical approach to the isothiazolidine core. The reaction would involve a sulfonamide substituted with an appropriate alkynyl group, which upon activation with a suitable catalyst, would undergo an intramolecular nucleophilic attack of the nitrogen atom onto the alkyne moiety.
Gold-catalyzed intramolecular hydroamination has proven effective for the synthesis of various N-heterocycles, including seven-membered rings like tetrahydroazepines and dihydrobenzazepines from alkynic sulfonamides. researchgate.net For the formation of a five-membered isothiazolidine ring, a hypothetical starting material would be an N-(propargyl)alkanesulfonamide. The catalytic cycle would likely involve the activation of the alkyne by a metal catalyst, followed by the nucleophilic attack of the sulfonamide nitrogen in a 5-exo-dig cyclization manner. Subsequent protonolysis would then yield the desired isothiazolidine 1,1-dioxide and regenerate the catalyst.
Similarly, titanium and tantalum complexes of sterically hindered chiral sulfonamides have been shown to be active catalysts for the ring-closing hydroamination of aminoallenes, yielding mixtures of tetrahydropyridine (B1245486) and pyrrolidine (B122466) products. rsc.org This demonstrates the utility of early transition metals in facilitating such intramolecular cyclizations. The application of these catalytic systems to alkyne-substituted sulfonamides could potentially provide a viable route to isothiazolidine 1,1-dioxides.
| Catalyst System | Substrate Type | Product Type (Analogous) | Potential Application |
| Gold-triethynylphosphine complex | Alkynic sulfonamides | Tetrahydroazepines | Synthesis of 5-membered isothiazolidine 1,1-dioxides |
| Titanium/Tantalum-chiral sulfonamide complexes | Aminoallenes | Pyrrolidines/Tetrahydropyridines | Potential for cyclization of alkynyl sulfonamides |
N-Sulfonyliminium Cyclization and Enantiocontrol in Polycyclic Systems
N-sulfonyliminium ion cyclizations represent a powerful tool for the construction of nitrogen-containing heterocyclic systems. This methodology has been particularly successful in the synthesis of piperidine (B6355638) and isoquinoline (B145761) scaffolds. usm.edunih.gov The reaction proceeds through the formation of a highly electrophilic N-sulfonyliminium ion intermediate, which then undergoes an intramolecular cyclization with a tethered nucleophile, such as an aromatic ring or an alkene.
While direct applications of this methodology to the synthesis of polycyclic systems featuring an isothiazolidine 1,1-dioxide core are not prominently reported, the underlying principles suggest its potential. The key would be the generation of an N-sulfonyliminium ion from a precursor already containing the isothiazolidine 1,1-dioxide moiety or one that forms it in a tandem reaction. For instance, a suitably substituted isothiazolidine 1,1-dioxide with a side chain capable of forming an N-sulfonyliminium ion could cyclize onto a tethered nucleophile to generate a fused polycyclic system.
Enantiocontrol in such cyclizations is a significant area of research. The use of chiral auxiliaries or chiral catalysts can induce asymmetry in the cyclization event. For example, chiral ligands like PyBOX have been explored to induce asymmetry in N-sulfonyliminium ion cyclizations, although with varying success depending on the specific reaction. usm.edu Stereocontrolled N-acyliminium ion cyclizations have been successfully employed in the enantioselective synthesis of pyrrolo[2,1-a]isoquinolones, demonstrating the feasibility of achieving high levels of stereocontrol in related systems. researchgate.net The development of a robust catalytic, asymmetric synthesis using N-sulfonyliminium ion cyclizations remains an active area of investigation. usm.edu
| Reaction Type | Key Intermediate | Resulting Scaffold (Examples) | Potential for Enantiocontrol |
| Pictet-Spengler | N-sulfonyliminium ion | Piperidines | Use of chiral ligands (e.g., PyBOX) |
| Aza Prins/Ritter | N-sulfonyliminium ion | Nitrogen heterocycles | Catalyst and ligand architecture control |
| N-Acyliminium Ion Cyclization | N-acyliminium ion | Pyrrolo[2,1-a]isoquinolones | High stereocontrol demonstrated |
Synthesis of Bicyclic and Fused Isothiazolidine 1,1-Dioxide Systems
The construction of more complex molecular architectures incorporating the isothiazolidine 1,1-dioxide core, such as bicyclic and fused systems, has been achieved through a variety of elegant synthetic strategies. These approaches often leverage readily available starting materials like amino alcohols and amino acid esters.
Cyclization of N,O-Dimesylate Derivatives of Amino Alcohols
A straightforward and effective method for the synthesis of five- and six-membered sultams, including isothiazolidine-1,1-dioxides, involves the base-mediated cyclization of N,O-dimesylate derivatives of amino alcohols. This approach provides a simple and direct entry into these heterocyclic systems. The synthesis begins with the corresponding amino alcohol, which is then subjected to a dimesylation reaction to activate both the hydroxyl and amino groups. The subsequent treatment of the N,O-dimesylate with a suitable base induces an intramolecular cyclization, leading to the formation of the sultam ring. This methodology is applicable to both cyclic and acyclic amino alcohol precursors, allowing for the synthesis of a diverse range of isothiazolidine 1,1-dioxide derivatives.
Formation of Side-Chain-Substituted and Amino Acid Ester-Derived Bicycles
The synthesis of bicyclic sultams with side-chain substitutions and those derived from amino acid esters has been successfully achieved, providing access to chiral and functionally diverse molecules. One notable method begins with the conversion of a suitable iodomethyl-substituted sultam to an aminomethyl derivative via nucleophilic substitution with sodium azide, followed by reduction. This approach has been extended to the synthesis of side-chain-substituted bicyclic sultams by starting from readily available amino acid esters, including chiral examples. researchgate.net
Another powerful strategy involves the intramolecular carbo-Michael reaction of vinyl sulfonamides derived from α-amino acid ester hydrochlorides. researchgate.net In this cost-effective synthesis, the α-amino acid ester hydrochlorides are first sulfonylated with (2-chloroethyl)sulfonyl chloride to generate the corresponding alkyl 2-((vinylsulfonyl)amino)carboxylates in a one-pot manner. researchgate.net For vinyl sulfonamides with a free SO2NH group, an alkylation step is necessary prior to cyclization. However, vinyl sulfonamides derived from N-monosubstituted and cyclic amino acid esters can be directly cyclized using a base like sodium hydride (NaH) to afford the target alkyl isothiazolidine-1,1-dioxide 3-carboxylates. researchgate.net
| Starting Material | Key Reaction | Product | Key Features |
| Iodomethyl-substituted sultams / Amino acid esters | Nucleophilic substitution (azide) and reduction | Side-chain-substituted bicyclic sultams | Utilizes readily available chiral starting materials |
| α-Amino acid ester hydrochlorides | Intramolecular carbo-Michael addition | Alkyl isothiazolidine-1,1-dioxide 3-carboxylates | Cost-effective, one-pot sulfonylation |
Synthesis of Tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-Dioxides
The synthesis of fused isothiazolidine 1,1-dioxide systems, such as tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxides, creates rigid bicyclic scaffolds of significant interest in medicinal chemistry. These compounds can be considered as sulfonamide-containing bioisosteres of pyroglutamic acid (pGlu). researchgate.net
A key synthetic strategy for constructing these fused systems is the Carbanion-mediated Sulfonamide Intramolecular Cyclization (CSIC) reaction. This approach has been utilized for the synthesis of 3a-substituted bicyclic isothiazolidin-4-one 1,1-dioxides from 2-substituted 4- to 7-membered cyclic amino acid esters. researchgate.net The cyclic amino acid esters are sequentially mesylated and then cyclized via the CSIC reaction to yield the key bicyclic precursors. researchgate.net
The reactivity of the resulting tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxide framework is influenced by two main reaction centers: the EWG-activated methylene (B1212753) group and the carbonyl functionality. researchgate.net The substituent at the 3a-position also plays a significant role in directing the course of subsequent reactions. researchgate.net For example, the reaction with the Wittig reagent triphenylcarbethoxymethylenephosphorane differs significantly between 3a-unsubstituted and 3a-methylated derivatives. researchgate.net The 3a-methylated compound yields an unusual phosphonium (B103445) betaine, highlighting the subtle yet profound impact of substitution on the reactivity of these fused systems. researchgate.net
| Synthetic Strategy | Starting Materials | Key Intermediates/Products | Significance |
| Carbanion-mediated Sulfonamide Intramolecular Cyclization (CSIC) | 2-Substituted cyclic amino acid esters | 3a-Substituted bicyclic isothiazolidin-4-one 1,1-dioxides | Access to rigid, fused bicyclic sultams |
| Reactivity Studies | 3a-Unsubstituted and 3a-methylated tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxides | Varied reactivity at the methylene and carbonyl groups | Demonstrates the influence of substitution on chemical behavior |
Mechanistic Investigations and Reaction Pathways
Proposed Mechanisms for Intramolecular Cyclization Reactions
The formation of the isothiazolidine (B1259544) 1,1-dioxide ring can be envisioned through several intramolecular cyclization strategies. These pathways often involve the generation of a reactive intermediate that facilitates the ring-closing step.
One proposed pathway for the formation of a substituted isothiazolidine 1,1-dioxide core involves the intramolecular aminoiodination of an N-alkenylsulfonamide. This type of reaction, often referred to as iodocyclization, is a powerful method for constructing nitrogen-containing heterocycles. rsc.org
The proposed mechanism commences with the activation of the alkene's double bond by an iodine source (e.g., molecular iodine, I₂), leading to the formation of a cyclic iodonium (B1229267) ion intermediate. This three-membered ring is highly strained and electrophilic. The sulfonamide nitrogen, acting as an intramolecular nucleophile, then attacks one of the carbons of the iodonium ion. This attack proceeds in an anti-fashion relative to the iodine bridge. For the formation of a five-membered ring, this ring-closing step is a 5-exo-tet cyclization, which is a kinetically favored process according to Baldwin's rules. The subsequent loss of a proton from the nitrogen atom yields the final product: a 3-(iodomethyl)-substituted isothiazolidine 1,1-dioxide. This iodomethyl derivative serves as a versatile precursor for further functionalization, such as conversion to an aminomethyl group.
An alternative mechanistic proposal involves the formation and subsequent cyclization of an N-sulfonyliminium ion. N-acyliminium and N-sulfonyliminium ions are highly electrophilic species known to participate in a variety of cyclization reactions to form heterocyclic systems. nih.gov
This pathway would begin with a suitable precursor, such as a sulfonamide bearing a group that can be converted into an electrophilic center (e.g., an N,O-acetal). Treatment with a Lewis acid could then generate a transient N-sulfonyliminium ion. The isothiazolidine 1,1-dioxide ring would then be formed by the intramolecular attack of a tethered nucleophile onto this iminium ion. If the precursor is an N-alkenylsulfonamide, the alkene itself can act as the nucleophile.
However, in the context of forming a five-membered ring from an alkenylsulfonamide precursor, this pathway would necessitate a 5-endo-trig cyclization. According to Baldwin's rules, 5-endo-trig cyclizations are generally kinetically disfavored compared to corresponding exo cyclizations. chemtube3d.com Despite this, exceptions are known, and such pathways can be facilitated by specific electronic or steric factors within the substrate. rsc.org Therefore, while potentially facing a higher activation barrier, the cyclization of an N-sulfonyliminium intermediate remains a plausible, albeit less common, route to the isothiazolidine 1,1-dioxide skeleton.
Reactivity Studies of Isothiazolidine 1,1-Dioxide Intermediates and Derivatives
Intermediates such as 3-(iodomethyl)isothiazolidine 1,1-dioxide are key for synthesizing derivatives like 3-(aminomethyl)isothiazolidine 1,1-dioxide. Their reactivity is characterized by a competition between nucleophilic substitution (SN2) and elimination (E2) pathways.
The 3-(iodomethyl)isothiazolidine 1,1-dioxide structure is highly susceptible to reaction with nucleophiles. The carbon of the iodomethyl group is electrophilic, and the iodide ion is an excellent leaving group, facilitating nucleophilic substitution reactions.
Studies have shown that these iodomethyl derivatives can serve as valuable substrates for introducing various functional groups. For example, reaction with sodium azide (B81097) in a suitable solvent like DMF proceeds smoothly to afford the corresponding 3-(azidomethyl)isothiazolidine 1,1-dioxide in high yield. This azide derivative can then be readily reduced to the target 3-(aminomethyl) compound. Similarly, using potassium phthalimide (B116566) as a nucleophile can lead to the N-alkylated phthalimide product, which provides another route to the primary amine via hydrazinolysis.
The course of the reaction involving 3-(iodomethyl)isothiazolidine 1,1-dioxide is highly dependent on the properties of the nucleophile, particularly its basicity. A delicate balance exists between the desired SN2 substitution and a competing E2 elimination pathway. libretexts.org
Research indicates that iodomethyl sultams are particularly sensitive to basic reagents. libretexts.orglibretexts.org The use of strongly basic nucleophiles, such as primary and secondary amines, often results in the formation of complex product mixtures and resinous materials, suggesting that elimination and subsequent side reactions dominate. In contrast, less basic but still potent nucleophiles, like the azide anion or the phthalimide anion, favor the substitution pathway, leading to cleaner reactions and higher yields of the desired SN2 product. This dichotomy highlights the importance of selecting a nucleophile with the appropriate balance of nucleophilicity and basicity to control the reaction outcome.
| Nucleophile | Relative Basicity | Primary Reaction Pathway | Observed Outcome |
|---|---|---|---|
| Primary/Secondary Amines | High | Elimination (E2) | Complex mixture, resinous products |
| Potassium tert-butylate | Very High (Hindered) | Elimination (E2) | Clean formation of enamine product |
| Potassium Phthalimide | Moderate | Substitution (SN2) / Elimination (E2) | Mixture of N-alkylation and enamine products |
| Sodium Azide (NaN3) | Low | Substitution (SN2) | High yield of azide substitution product |
When 3-(iodomethyl)isothiazolidine 1,1-dioxide is treated with a strong base, the elimination of hydrogen iodide (HI) can occur, leading to the formation of an exocyclic enamine, 2,3-dihydroisothiazole 1,1-dioxide. This E2 reaction is facilitated by the acidity of the proton at the C3 position of the sultam ring, which is adjacent to the electron-withdrawing sulfonyl group.
The use of a strong, hindered base like potassium tert-butylate has been shown to cleanly produce the corresponding enamine. This enamine is stable enough to be isolated as an analytically pure compound. The formation of this enamine as a byproduct is also observed when less basic nucleophiles, such as potassium phthalimide, are used, indicating the competitive nature of the elimination pathway. The formation of these enamines represents a significant side reaction that must be managed when designing syntheses that require nucleophilic substitution at the iodomethyl position.
Interactions with Electrophilic and Nucleophilic Agents
The gamma-sultam ring exhibits distinct reactivity towards both electrophiles and nucleophiles.
Interactions with Electrophiles: The primary nucleophilic centers in a gamma-sultam are the nitrogen atom and the α-carbon (C5) following deprotonation. The nitrogen atom's lone pair can react with electrophiles, although its nucleophilicity is significantly reduced by the adjacent sulfonyl group. The more synthetically useful pathway involves the deprotonation of the C5 position to form a carbanion, which is a potent nucleophile. This carbanion readily reacts with a range of electrophiles, such as alkyl halides and carbonyl compounds, in C-C bond-forming reactions. nih.govnih.gov
Interactions with Nucleophiles: The sulfur atom of the sulfonyl group is highly electrophilic and is the primary site for nucleophilic attack. This can lead to the ring-opening of the sultam. rsc.orghud.ac.uk The stability of the sultam ring towards nucleophilic attack is a critical factor in its utility as a synthetic intermediate. Studies on the hydrolysis of β-sultams, for example, show they are significantly more reactive than their acyclic sulfonamide counterparts due to ring strain. acs.orghud.ac.uk Oxyanions, in particular, have been shown to react with N-acylated sultams via nucleophilic ring-opening. rsc.orghud.ac.uk The reaction is initiated by the attack of the nucleophile on the sulfur atom, followed by the cleavage of the sulfur-oxygen or sulfur-carbon bond.
| Agent Type | Reactive Site on Gamma-Sultam | Type of Reaction | Outcome |
|---|---|---|---|
| Electrophile (e.g., Alkyl Halide) | C5-Carbanion (after deprotonation) | Alkylation | C-C bond formation at C5 |
| Nucleophile (e.g., Hydroxide) | Sulfur Atom (in SO₂) | Nucleophilic Acyl Substitution (Ring Opening) | Hydrolysis to sulfonic acid derivative |
Wittig Reaction Studies and Phosphonium (B103445) Betaine Formation
The Wittig reaction and its variants, like the Wittig-Horner reaction, are powerful methods for alkene synthesis from carbonyl compounds. organic-chemistry.orgmnstate.edulibretexts.org In the context of gamma-sultams, these reactions can be employed by first functionalizing the sultam to introduce a phosphonium ylide or a phosphonate (B1237965) carbanion.
For example, phosphonate derivatives of N-substituted gamma-sultams can be synthesized. nih.gov These phosphonates can then be deprotonated with a base to generate a stabilized carbanion. This carbanion subsequently reacts with an aldehyde or ketone. The mechanism proceeds through a nucleophilic attack on the carbonyl carbon to form an intermediate. libretexts.org In the classic Wittig reaction, this intermediate is often described as a zwitterionic species called a phosphonium betaine, which then collapses to an oxaphosphetane. libretexts.orgwikipedia.org The oxaphosphetane subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct. organic-chemistry.orglibretexts.org
The Wittig-Horner reaction, involving phosphonate carbanions, offers advantages such as the use of milder bases and easier removal of the phosphate (B84403) byproduct. This approach has been successfully applied to synthesize dipeptide vinyl sultams, demonstrating the compatibility of the gamma-sultam core with this olefination methodology. nih.gov The stereochemical outcome (E- or Z-isomer) of the reaction is dependent on the nature of the substituents and the reaction conditions. organic-chemistry.org
Regioselectivity and Stereoselective Control in Synthesis
Diastereoselective Alkylations of 3-Substituted Gamma-Sultams
The stereochemical control in the functionalization of gamma-sultams is a subject of significant research. When a chiral gamma-sultam bearing a substituent at the C3 position is deprotonated at the C5 position, the resulting planar carbanion exists in a chiral environment. The subsequent approach of an electrophile can be directed to one of the two faces of the carbanion, leading to the formation of one diastereomer in preference to the other.
Studies have shown that the alkylation of chiral 3-substituted gamma-sultam α-carbanions with alkyl halides proceeds with high diastereoselectivity. nih.govacs.org The reaction predominantly yields the trans-3,5-disubstituted gamma-sultam products. Quantum mechanical calculations have provided a stereoelectronic rationale for this observed selectivity, suggesting that the incoming electrophile approaches from the face opposite to the C3 substituent to minimize steric hindrance. nih.gov
| 3-Substituent | Electrophile (Alkyl Halide) | Product Configuration | Diastereomeric Ratio (trans:cis) | Reference |
|---|---|---|---|---|
| Phenyl | Methyl Iodide | trans-3-phenyl-5-methyl | >20:1 | nih.gov |
| Phenyl | Ethyl Iodide | trans-3-phenyl-5-ethyl | >20:1 | nih.gov |
| Phenyl | Benzyl Bromide | trans-3-phenyl-5-benzyl | >20:1 | nih.gov |
This diastereoselective control is crucial for the synthesis of complex molecules where the relative stereochemistry of multiple chiral centers needs to be precisely defined.
Advanced Characterization and Computational Studies
Spectroscopic and Structural Elucidation Techniques
X-ray crystallography is a definitive technique for the unambiguous determination of the molecular structure of crystalline solids. mdpi.comrsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a precise three-dimensional model of the molecule. mdpi.com This method provides exact data on bond lengths, bond angles, and the conformation of the molecule, which is fundamental for confirming the connectivity and stereochemistry of "3-(Aminomethyl)isothiazolidine 1,1-dioxide."
For sulfonamide-containing compounds, X-ray diffraction studies confirm the geometry around the key functional groups. mdpi.comrsc.org For instance, the technique can verify the tetrahedral geometry of the sulfur atom and the specific arrangement of the aminomethyl side chain relative to the isothiazolidine (B1259544) ring. The resulting structural data is invaluable for understanding structure-activity relationships. nih.gov Although specific crystallographic data for "this compound" is not publicly available, the table below illustrates typical parameters that would be determined from such an analysis, based on studies of related sulfonamide structures. mdpi.comresearchgate.net
Table 1: Illustrative Crystallographic Data for a Sultam Moiety
| Parameter | Typical Value | Description |
| S-N Bond Length | 1.65 Å | The length of the bond between the sulfur and nitrogen atoms within the sultam ring. researchgate.net |
| S-C Bond Length | 1.80 Å | The length of the bond between the sulfur and carbon atoms in the ring. |
| S=O Bond Length | 1.45 Å | The length of the double bonds between sulfur and oxygen atoms. mdpi.com |
| N-S-C Bond Angle | ~105° | The angle defining the geometry of the five-membered ring. |
| O-S-O Bond Angle | ~118° | The angle between the two oxygen atoms of the sulfonyl group. mdpi.com |
Note: The data in this table is illustrative and represents typical values for cyclic sulfonamides, not specific experimental values for this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying components in a mixture. nih.gov For chiral molecules like "this compound," which can exist as two non-superimposable mirror images (enantiomers), chiral HPLC is essential for determining the enantiomeric excess (e.e.) or purity of a sample. nih.govcsfarmacie.cz This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. youtube.com
The selection of the appropriate CSP, often based on cellulose (B213188) or amylose (B160209) derivatives, and the optimization of the mobile phase are critical for achieving baseline separation of the enantiomers. csfarmacie.czmdpi.com This analytical method is vital in both the synthesis and quality control processes to ensure the desired enantiomeric form is produced and isolated.
Table 2: Representative Chiral HPLC Separation Data
| Enantiomer | Retention Time (min) | Peak Area (%) |
|---|---|---|
| (R)-enantiomer | 8.5 | 99.5 |
Note: This table presents hypothetical data to illustrate the outcome of a successful chiral HPLC separation for determining enantiomeric excess.
Deuteration, the substitution of a hydrogen atom (H) with its heavier isotope deuterium (B1214612) (D), is a powerful tool for investigating reaction mechanisms. gla.ac.uk This is based on the kinetic isotope effect (KIE), where the cleavage of a C-D bond is typically slower than the cleavage of a C-H bond due to the higher stability of the C-D bond. nih.gov By strategically placing a deuterium label on "this compound" at a site involved in a chemical transformation, researchers can determine if the breaking of that specific C-H bond is part of the rate-determining step of the reaction. nih.gov
A significant KIE (a ratio of the reaction rate for the hydrogen-containing compound to the deuterium-containing compound, kH/kD > 1) provides strong evidence for a specific mechanistic pathway. nih.gov These studies are crucial for understanding the reactivity of the compound, such as the acidity of protons adjacent to the sulfonyl group or the reactivity of the aminomethyl moiety.
Table 3: Illustrative Kinetic Isotope Effect (KIE) Data
| Reaction | Rate Constant (kH) | Rate Constant (kD) | KIE (kH/kD) |
|---|
Note: The values are hypothetical and serve to illustrate how a primary kinetic isotope effect might manifest in a reactivity study.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.commdpi.com It is widely applied to study reaction mechanisms, predict molecular properties, and interpret chemical reactivity. mdpi.com For sultams, DFT calculations can provide detailed insights into the energy profiles of reaction pathways, allowing for the identification of transition states and intermediates. mdpi.com
This approach is particularly useful for understanding the regioselectivity of reactions, explaining why a reaction occurs at one specific site on the molecule over another. mdpi.com By calculating the energies of different possible reaction pathways, DFT can predict the most likely product, guiding synthetic efforts. For example, it can be used to model the nucleophilic attack on the sultam ring or reactions involving the aminomethyl group. nih.gov
Table 4: Hypothetical DFT-Calculated Activation Energies for a Reaction
| Reaction Pathway | Transition State Energy (kcal/mol) | Mechanistic Implication |
|---|---|---|
| Pathway A (Attack at C3) | 15.2 | Kinetically favored pathway |
Note: This table contains illustrative data from a hypothetical DFT study to show how computational chemistry can be used to compare the feasibility of different reaction mechanisms.
Beyond DFT, a range of computational modeling techniques are employed to predict and understand the structure and reactivity of molecules like "this compound." nih.govmdpi.com These models can optimize the molecule's geometry to find its most stable three-dimensional conformation. nih.gov
Furthermore, computational models are used to calculate key electronic properties that govern reactivity. mdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity; a smaller gap generally suggests higher reactivity. mdpi.com Molecular Electrostatic Potential (MESP) maps can also be generated to visualize electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. mdpi.com
Table 5: Sample Calculated Molecular Properties for a Sultam
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Energy of the outermost electrons; related to electron-donating ability. |
| LUMO Energy | -0.8 eV | Energy of the lowest empty orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical reactivity and stability. mdpi.com |
Note: Data is representative of computational calculations for heterocyclic sulfonamides and is for illustrative purposes only.
Exploration of Derivative Libraries and Structure Activity Relationship Sar Studies
Design and Synthesis of Diverse Isothiazolidine (B1259544) 1,1-Dioxide Libraries
The generation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to identify novel bioactive compounds. In this context, isothiazolidine 1,1-dioxides, also known as γ-sultams, have emerged as promising scaffolds. Their synthesis and diversification have been the subject of significant research, leading to the development of efficient methods for creating extensive libraries of these compounds.
Triazole-Containing Isothiazolidine 1,1-Dioxides
A significant advancement in the synthesis of isothiazolidine 1,1-dioxide libraries involves the incorporation of triazole moieties. Researchers have successfully constructed libraries of triazole-containing isothiazolidine 1,1-dioxides using one-pot, multi-component protocols. nih.govresearchgate.netacs.orgnih.govacs.org These methods typically start with a core dihydroisothiazole (B14293150) 1,1-dioxide scaffold, which can be prepared on a multi-gram scale via ring-closing metathesis (RCM). researchgate.netnih.govacs.org
This core scaffold is then rapidly diversified using a combination of orthogonal reactions. One such approach is a one-pot, multi-component click/aza-Michael protocol, which allows for the generation of a large number of derivatives by reacting the core with an array of amines and azides. nih.govnih.gov For instance, a 180-member library of triazole-containing isothiazolidine 1,1-dioxides was successfully generated using this method, with a high degree of purity for the majority of the compounds. nih.gov
An alternative strategy involves a one-pot click/esterification protocol. In this method, daughter scaffolds are first generated through the aza-Michael reaction of the core dihydroisothiazole 1,1-dioxide with various amino alcohols. These intermediates then undergo a click reaction followed by esterification, for which a soluble oligomeric coupling reagent like oligomeric alkyl cyclohexylcarbodiimide (OACC) can be utilized. nih.govacs.org This approach was employed to create a 90-member compound set of triazole-containing isothiazolidine 1,1-dioxide derivatives. nih.govacs.org
These multi-component strategies are highly efficient for generating large and diverse libraries of β-amino sultams for high-throughput screening. acs.org
Side-Chain-Substituted and Amino Acid Ester-Derived Sultams
The synthesis of isothiazolidine 1,1-dioxides has been extended to include derivatives with diverse side chains, often starting from readily available precursors like amino acid esters. researchgate.netresearchgate.net A method has been developed for the synthesis of aminomethyl-substituted five-membered sultams. researchgate.netresearchgate.net This process begins with the corresponding iodomethyl derivatives, where the iodine atom is substituted by an azide (B81097) group through nucleophilic substitution, followed by reduction. researchgate.net
This synthetic methodology has been successfully expanded to create side-chain-substituted sultams from amino acid esters, leading to the formation of aminomethyl-containing bicyclic structures. researchgate.netresearchgate.net The use of chiral amino acid esters as starting materials allows for the synthesis of various bicyclic sultams, making this a practical and versatile approach. researchgate.net Amino acid methyl esters, which are important intermediates in these syntheses, can be readily prepared from the corresponding amino acids. nih.gov
Structure-Activity Relationship (SAR) Investigations of Isothiazolidine 1,1-Dioxide Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For isothiazolidine 1,1-dioxide derivatives, SAR investigations provide insights into the structural requirements for potential therapeutic effects and guide the design of more potent and selective molecules.
Correlation between Structural Modifications and Potential Biological Effects
SAR studies on various sultam-containing scaffolds have revealed key correlations between structural modifications and biological effects. For instance, in a series of fused tricyclic sultams derived from saccharin, the introduction of a halogen to an ethyl side chain significantly increased their growth inhibitory effect against Gram-positive bacteria. nih.gov Furthermore, the presence of an electron-donating group was found to enhance the antibacterial properties of these compounds. nih.gov
In another study involving imidazothiazole derivatives as IDO1 inhibitors, SAR analysis of substitutions on a phenyl group revealed that meta- and/or para-substituted compounds were more effective than the unsubstituted analog. nih.gov Specifically, a nitrile group at these positions resulted in a compound with potent IDO1 inhibitory activity, suggesting that electrostatic interactions with specific amino acid residues in the target protein are crucial for activity. nih.gov Similarly, for a series of 4-thiazolidinone (B1220212) derivatives, SAR studies indicated that hydrophobic substitutions at the para- or meta-positions of a phenyl group were favorable for improving inhibitory activity against human dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.gov
These examples, while not exclusively on 3-(aminomethyl)isothiazolidine 1,1-dioxide, illustrate the general principles of how modifications to the sultam scaffold and its substituents can profoundly impact biological activity. The position and electronic nature of substituents on aromatic rings attached to the core structure are often critical determinants of potency and selectivity. nih.govnih.govnih.gov
Isothiazolidine 1,1-Dioxide as Bioisosteres
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties to retain or enhance biological activity, is a widely used tool in drug design. The isothiazolidine 1,1-dioxide scaffold and related sulfonamides have been explored as bioisosteres for other important functional groups.
Sulfonamide-Containing Bioisosteres of Pyroglutamic Acid
The sulfonamide group, a key feature of the isothiazolidine 1,1-dioxide ring, is a well-established bioisostere of the carboxylic acid group. drughunter.comresearchgate.net This bioisosteric relationship is relevant in the context of pyroglutamic acid, which contains a cyclic amide (lactam) and a carboxylic acid. Replacing the carboxylic acid moiety with a sulfonamide can lead to compounds with improved pharmacokinetic properties, such as increased lipophilicity and enhanced metabolic stability. drughunter.com
While sulfonamides are weaker acids than carboxylic acids, they can still participate in similar hydrogen-bonding interactions. drughunter.com The successful application of this bioisosteric replacement has been demonstrated in various drug discovery programs. For example, the substitution of a carboxylic acid with an acyl sulfonamide in hepatitis C virus (HCV) NS3 protease inhibitors led to a significant increase in potency. drughunter.com This improvement was attributed to favorable hydrogen bond interactions involving the oxygen atoms of the sulfonamide group. drughunter.com The principle of using a sulfonamide as a carboxylic acid bioisostere provides a rationale for designing isothiazolidine 1,1-dioxide derivatives as mimics of pyroglutamic acid-containing molecules.
Potential Applications and Broader Research Context in Chemical Sciences
Role as Important Scaffolds in Drug Discovery and Development
The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs. wikipedia.org Its cyclic form, the sultam, offers a more conformationally restricted three-dimensional structure, which can be advantageous for achieving selective binding to biological targets. nih.gov The isothiazolidine (B1259544) 1,1-dioxide scaffold, as a γ-sultam, has been identified as a promising framework in modern drug discovery. nih.govrsc.org These structures are considered stable bioisosteres of lactams and can engage in crucial hydrogen bonding interactions, contributing to their biological activity. nih.gov Research has demonstrated that incorporating the sultam moiety can enhance a compound's therapeutic properties, leading to antiviral, anticancer, and anti-inflammatory activities. nih.gov
The chemical structure of 3-(aminomethyl)isothiazolidine 1,1-dioxide makes it an ideal starting point for the synthesis of more complex heterocyclic systems. The primary amine serves as a handle for a wide range of chemical transformations, allowing for the diversification of the core scaffold. For instance, related dihydroisothiazole (B14293150) 1,1-dioxide cores are readily diversified through multicomponent reactions. nih.govnih.gov By employing protocols such as the aza-Michael addition, a variety of substituents can be introduced, leading to libraries of novel compounds. nih.gov The reaction of the amine with various electrophiles can generate amides, ureas, and other functional groups, each step creating a new molecule with potentially unique biological properties. This modular approach is central to modern medicinal chemistry, enabling the rapid generation of diverse chemical entities for screening and lead optimization. nih.govnih.gov
Small molecule probes are essential tools for exploring biological systems and validating new drug targets. The isothiazolidine 1,1-dioxide scaffold is well-suited for the creation of such probes. nih.gov Its amenability to diversification allows for the systematic modification of its structure to probe interactions with specific proteins or enzymes.
A notable example is the construction of extensive libraries of triazole-containing isothiazolidine 1,1-dioxides. nih.gov Starting from a core dihydroisothiazole 1,1-dioxide, researchers have employed one-pot, multi-component protocols to generate hundreds of distinct compounds for high-throughput screening collections. nih.govnih.gov These libraries are designed to cover a broad chemical space, increasing the probability of identifying hits against various biological targets. The isothiazolidine 1,1-dioxide framework provides a rigid and predictable core, while the appended functionalities, introduced via reactions like click chemistry and esterification, can be tailored to interact with specific biological macromolecules. nih.gov
| Library Synthesis Method | Core Scaffold | Reagents Used for Diversification | Number of Compounds Generated | Reference |
| One-pot click/aza-Michael | Dihydroisothiazole 1,1-dioxide | Amines, Azides | 180 | nih.gov |
| One-pot click/esterification | Aza-Michael adducts of Dihydroisothiazole 1,1-dioxide | Azides, Acids | 41 | nih.gov |
Contributions to Synthetic Organic Chemistry
Beyond its applications in drug discovery, the isothiazolidine 1,1-dioxide framework and related sultams contribute significantly to the field of synthetic organic chemistry. They serve as platforms for developing new synthetic methods and as tools for controlling stereochemistry in complex molecule synthesis.
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly for pharmaceuticals. mdpi.com The development of asymmetric syntheses for sultam-containing molecules is an active area of research. Methodologies have been established for the asymmetric synthesis of related structures, such as (S)-1,1-dioxido-isothiazolidin-3-one, which serves as a phosphotyrosine mimetic in potent enzyme inhibitors. nih.gov Key reactions in these syntheses involve the highly controlled reduction of precursor heterocycles, achieving excellent stereochemical outcomes. nih.gov These strategies provide pathways to access chiral building blocks that can be incorporated into larger, more complex molecules. The development of such methods, including transition-metal-catalyzed hydrogenations, expands the toolbox available to synthetic chemists for creating specific stereoisomers of bioactive compounds. mdpi.comrsc.org
Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the control of stereochemistry during a reaction, after which the auxiliary can be removed. sigmaaldrich.com While this compound itself is not typically used as a primary chiral auxiliary, the sultam framework is famously represented in this class by Oppolzer's camphorsultam. wikipedia.org This demonstrates the potential of the rigid, chiral sultam scaffold to direct the stereochemical outcome of reactions on an attached substrate. sigmaaldrich.comresearchgate.net The principles underlying the function of camphorsultam—using steric hindrance to block one face of a reactive center, forcing a reagent to approach from the opposite, less hindered face—could theoretically be applied to chiral derivatives of isothiazolidine 1,1-dioxide. The development of novel chiral auxiliaries is an ongoing effort in organic synthesis, and the unique stereoelectronic properties of the γ-sultam core make it an intriguing candidate for such applications.
General Relevance of Nitrogen Heterocycles in Bioactive Molecule Research
Nitrogen-containing heterocycles are arguably the most significant class of compounds in medicinal chemistry. eurekalert.orgdut.ac.za Their structures are found in a vast number of natural products, vitamins, and a majority of pharmaceuticals. mdpi.comijnrd.org An analysis of FDA-approved drugs reveals that nitrogen heterocycles are present in over 75% of unique small-molecule drugs. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
